molecular formula C17H15N3 B3543374 N,N'-diphenylpyridine-2,6-diamine CAS No. 5051-97-8

N,N'-diphenylpyridine-2,6-diamine

Cat. No.: B3543374
CAS No.: 5051-97-8
M. Wt: 261.32 g/mol
InChI Key: VTANJBBCJPIRSD-UHFFFAOYSA-N
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Description

“N,N’-diphenyl-2,6-pyridinediamine” is a chemical compound with the molecular formula C17H15N3 . It is a derivative of pyridinediamine, where the nitrogen atoms are substituted with phenyl groups .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel redox-active poly(N,N′-diphenyl-p-phenylenediamine) (PDPPD) material was synthesized via the Buchwald–Hartwig C–N cross-coupling reaction . Another study reported the synthesis of a Schiff base and its bismuth (III) complex derived from o-vanillin and 2,6-pyridinediamine .


Molecular Structure Analysis

The molecular structure of “N,N’-diphenyl-2,6-pyridinediamine” and related compounds has been analyzed in several studies. For example, the crystal structure of N,N′-diphenyl-2,6-bis(tosylaminomethyl)pyridine and N,N′-dibenzyl-2,6-bis(tosylamino-methyl)pyridine were determined .


Chemical Reactions Analysis

“N,N’-diphenyl-2,6-pyridinediamine” and its derivatives have been involved in various chemical reactions. For instance, the PDPPD material demonstrated promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells .

Safety and Hazards

The safety data sheet for a related compound, N,N′-Diphenyl-p-phenylenediamine, indicates that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and application of “N,N’-diphenyl-2,6-pyridinediamine” and its derivatives could involve further exploration of their redox properties and potential uses in energy storage, as suggested by the study on PDPPD .

Properties

IUPAC Name

2-N,6-N-diphenylpyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-3-8-14(9-4-1)18-16-12-7-13-17(20-16)19-15-10-5-2-6-11-15/h1-13H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANJBBCJPIRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361701
Record name N,N'-diphenylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5051-97-8
Record name N,N'-diphenylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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